2-(Cyclohex-1-enylamino)benzoic acid

GPCR pharmacology Adenosine receptor Neuropharmacology

2-(Cyclohex-1-enylamino)benzoic acid (CAS 913255-26-2) is a cyclic enamine of anthranilic acid with a unique cyclohex-1-enyl moiety at the ortho position. Unlike generic benzoic acid derivatives, this structure imparts distinct electronic and steric properties essential for adenosine A1 receptor binding (IC50 3,700 nM in rat cortical membranes) and antimycobacterial activity via nucleophilic DNA cleavage. Saturated analogs (e.g., 2-(cyclohexylamino)benzoic acid) lack this antitubercular efficacy, making substitution scientifically invalid. For SAR studies, A1R functional assays, or tuberculosis target validation, this compound is a non-interchangeable, high-purity research tool.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 913255-26-2
Cat. No. B2650199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohex-1-enylamino)benzoic acid
CAS913255-26-2
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1CCC(=CC1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16)
InChIKeyMBVGXAJCURHBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohex-1-enylamino)benzoic Acid (CAS 913255-26-2): Procurement-Grade Overview for Antimycobacterial and Adenosine Receptor Research


2-(Cyclohex-1-enylamino)benzoic acid (CAS 913255-26-2) is a cyclic enamine derivative of anthranilic acid, belonging to the class of substituted benzoic acids. It is characterized by a cyclohex-1-enyl moiety linked via an amino bridge at the ortho position of the benzoic acid core [1]. This compound is primarily investigated for its antitubercular activity against Mycobacterium tuberculosis and its binding affinity toward the adenosine A1 receptor, distinguishing it from generic benzoic acid derivatives [2].

Why Generic Substitution Fails: The Unique Pharmacological Profile of 2-(Cyclohex-1-enylamino)benzoic Acid


Generic substitution of 2-(cyclohex-1-enylamino)benzoic acid with other benzoic acid derivatives is not scientifically valid due to the specific requirement of the cyclohexenylamino moiety for biological activity. The presence of the cyclohexenyl ring and the enamine nitrogen imparts a distinct electronic and steric profile that dictates interaction with biological targets such as the adenosine A1 receptor and mycobacterial enzymes [1]. Simple analogs lacking the enamine functionality, such as 2-(cyclohexylamino)benzoic acid, exhibit significantly altered binding properties and, critically, lack the reported antimycobacterial efficacy, which is proposed to involve nucleophilic attack on mycobacterial DNA . The quantitative evidence below substantiates that this compound cannot be interchanged with close structural analogs without compromising the intended research outcomes.

Quantitative Differentiation of 2-(Cyclohex-1-enylamino)benzoic Acid: Evidence-Based Guide for Scientific Procurement


Adenosine A1 Receptor Binding Affinity: A Quantitative Differentiator

2-(Cyclohex-1-enylamino)benzoic acid demonstrates measurable binding affinity for the Adenosine A1 receptor (IC50 = 3,700 nM) in rat cerebral cortex, providing a validated functional assay for this target [1]. In contrast, the saturated analog 2-(cyclohexylamino)benzoic acid shows no reported affinity for this receptor under comparable conditions, indicating that the cyclohexenyl unsaturation is a critical structural determinant for this activity [2]. This distinction is crucial for projects requiring selective adenosine receptor modulation.

GPCR pharmacology Adenosine receptor Neuropharmacology

Antimycobacterial Activity: Unique Mechanism and Reported Efficacy

2-(Cyclohex-1-enylamino)benzoic acid has been reported as a potent antituberculosis agent, exhibiting efficacy against Mycobacterium tuberculosis . The proposed mechanism involves nucleophilic attack on mycobacterial DNA, leading to DNA cleavage and inhibition of bacterial growth . In contrast, 2-(cyclohexylamino)benzoic acid lacks any documented antimycobacterial activity, and 2-((3-oxocyclohex-1-enyl)amino)benzoic acid, while structurally similar, displays only moderate activity in organotin complexes rather than as a free acid [1]. This positions 2-(cyclohex-1-enylamino)benzoic acid as a unique chemical probe for investigating DNA-targeting antimycobacterial mechanisms.

Tuberculosis research Antimycobacterial agent Infectious disease

Structural Determinant for Activity: The Enamine Moiety

The cyclohex-1-enylamino group in 2-(cyclohex-1-enylamino)benzoic acid (C13H15NO2, MW 217.26) provides an enamine functionality that is absent in the saturated analog 2-(cyclohexylamino)benzoic acid (C13H17NO2, MW 219.28) [1]. This unsaturation is not merely a minor structural variation; it fundamentally alters the electronic distribution and nucleophilic character of the amino group, as evidenced by the differential adenosine A1 receptor binding and antimycobacterial activity [2]. The enamine system enables potential tautomerization and participation in nucleophilic reactions that the saturated cyclohexylamino group cannot perform, directly impacting biological activity [3].

Medicinal chemistry Structure-activity relationship Chemical probe

Commercial Availability and Purity Specifications

2-(Cyclohex-1-enylamino)benzoic acid is commercially available with defined purity specifications from multiple vendors. For example, AKSci offers this compound at a minimum purity of 95% , while Leyan provides it at 98% purity . This contrasts with many close analogs, such as 2-(cyclohexylamino)benzoic acid, which are often available only as custom synthesis items with variable lead times and quality. The availability of high-purity, analytically characterized material for 2-(cyclohex-1-enylamino)benzoic acid reduces the risk of batch-to-batch variability and ensures reproducibility in sensitive biological assays.

Chemical procurement Quality control Research chemicals

Synthetic Accessibility and Patent Coverage

The synthesis of 2-(cyclohex-1-enylamino)benzoic acid is documented via the condensation of anthranilic acid and chloroacetic acid, followed by catalyzed cyclization with cyclohexanone . This synthetic route is distinct from that of 2-(cyclohexylamino)benzoic acid, which typically involves reductive amination or nucleophilic aromatic substitution. Furthermore, a Spanish patent (ES477314A1) covers the preparation of 4-(cycloalkyl- or cycloalkenyl-substituted) amino benzoic acids, providing a foundational intellectual property framework that may guide commercial sourcing and research applications [1]. This patent context, combined with the documented synthesis, offers a degree of supply chain transparency that is not always available for lesser-known analogs.

Organic synthesis Chemical building block Intellectual property

Validated Application Scenarios for 2-(Cyclohex-1-enylamino)benzoic Acid Based on Differential Evidence


Adenosine A1 Receptor Pharmacological Profiling

Use 2-(cyclohex-1-enylamino)benzoic acid as a validated chemical tool for investigating adenosine A1 receptor function. The compound's measured IC50 of 3,700 nM in rat cerebral cortical membranes [1] provides a benchmark for evaluating novel adenosine receptor ligands. Its activity profile, distinct from the saturated analog 2-(cyclohexylamino)benzoic acid, makes it suitable for studies dissecting the structural requirements for A1 receptor binding.

Antimycobacterial Mechanism of Action Studies

Employ this compound as a probe to study the nucleophilic DNA cleavage mechanism in Mycobacterium tuberculosis . Its reported antitubercular activity and unique enamine-based reactivity offer a starting point for developing novel DNA-targeting antimycobacterial agents. This is particularly relevant for research aimed at overcoming drug resistance in tuberculosis.

Structure-Activity Relationship (SAR) Optimization of Benzoic Acid Derivatives

Incorporate 2-(cyclohex-1-enylamino)benzoic acid as a key comparator in SAR studies focused on benzoic acid-based therapeutics. The distinct biological activities conferred by the cyclohexenylamino moiety versus the cyclohexylamino group [2] provide a clear rationale for exploring unsaturation as a design element in medicinal chemistry campaigns targeting adenosine receptors or antimycobacterial enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohex-1-enylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.